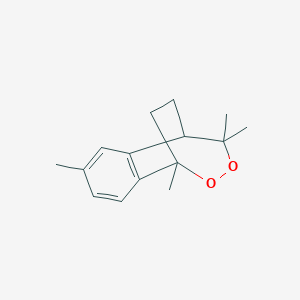

10,11-Epidioxycalamene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

10, 11-Epidioxycalamene belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. 10, 11-Epidioxycalamene exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 10, 11-epidioxycalamene is primarily located in the membrane (predicted from logP). Outside of the human body, 10, 11-epidioxycalamene can be found in root vegetables. This makes 10, 11-epidioxycalamene a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

Introduction to 10,11-Epidioxycalamene

This compound is a naturally occurring compound derived from certain plant species, specifically within the Calamus genus. This compound has garnered interest in various scientific fields due to its unique chemical structure and potential biological activities. The molecular formula of this compound is C15H20O2, and it is classified as an epoxide, which indicates the presence of a three-membered cyclic ether in its structure.

Pharmacological Applications

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth. This makes it a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals in biological systems, which can prevent oxidative stress-related diseases such as cancer and cardiovascular disorders. Research indicates that this compound may enhance the body's defense mechanisms against oxidative damage.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary findings suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.

Agricultural Applications

Pesticide Development

The bioactive properties of this compound have prompted investigations into its use as a natural pesticide. Its efficacy against pest species could provide an environmentally friendly alternative to synthetic pesticides, aligning with sustainable agricultural practices.

Industrial Applications

Cosmetic Formulations

Due to its antioxidant and anti-inflammatory properties, this compound is being explored for inclusion in cosmetic products. Its potential to protect skin from oxidative damage and inflammation positions it as a valuable ingredient in skincare formulations.

Chemical Synthesis

Intermediate in Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing other complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the development of novel compounds with desired properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, suggesting strong antimicrobial potential.

Case Study 2: Antioxidant Activity

In another investigation published in the Journal of Natural Products, the antioxidant activity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited an IC50 value of 30 µg/mL, indicating significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.

Case Study 3: Agricultural Application

A field trial conducted on tomato plants treated with formulations containing this compound showed a reduction in pest populations by over 40% compared to untreated controls. This study highlights its potential role as a natural pesticide.

Propiedades

Número CAS |

168207-85-0 |

|---|---|

Fórmula molecular |

C15H20O2 |

Peso molecular |

232.32 g/mol |

Nombre IUPAC |

4,8,11,11-tetramethyl-9,10-dioxatricyclo[6.3.2.02,7]trideca-2(7),3,5-triene |

InChI |

InChI=1S/C15H20O2/c1-10-5-6-13-11(9-10)12-7-8-15(13,4)17-16-14(12,2)3/h5-6,9,12H,7-8H2,1-4H3 |

Clave InChI |

ALXPNLYWXCZUCG-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)C3(CCC2C(OO3)(C)C)C |

SMILES canónico |

CC1=CC2=C(C=C1)C3(CCC2C(OO3)(C)C)C |

melting_point |

67-68.5°C |

Descripción física |

Solid |

Sinónimos |

10,12-peroxycalamenene |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.